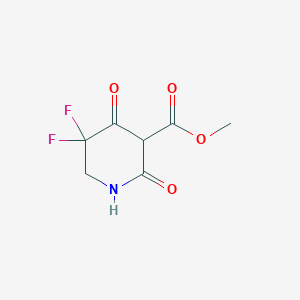
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate” is a synthetic organic compound with the CAS Number: 2377031-56-4 . It has a molecular weight of 207.13 . This compound is also known as MDPC. It has gained attention in the scientific community due to its potential applications in medicine, industry, and research.
Molecular Structure Analysis
The IUPAC name of this compound is “this compound” and its InChI code is "1S/C7H7F2NO4/c1-14-6 (13)3-4 (11)7 (8,9)2-10-5 (3)12/h3H,2H2,1H3, (H,10,12)" . The InChI key is "GLAPUMGBWYDXLW-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wirkmechanismus
The mechanism of action of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. Studies have shown that this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to cause oxidative damage and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Researchers also need to be cautious when handling this compound, as it can be toxic if not handled properly.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate. One potential direction is to further explore its anti-cancer properties and develop new drugs based on its structure. Another direction is to investigate its potential applications in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, the unique properties and potential applications of this compound make it an exciting area of research for the scientific community.
Synthesemethoden
The synthesis of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate involves the reaction of 5,5-difluoro-2,4-dioxopiperidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method is simple and efficient, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO4/c1-14-6(13)3-4(11)7(8,9)2-10-5(3)12/h3H,2H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAPUMGBWYDXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)C(CNC1=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2790532.png)
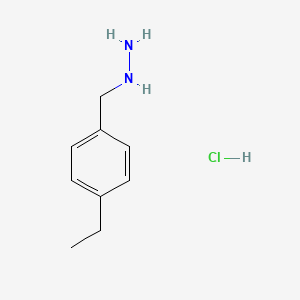
![4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2790535.png)
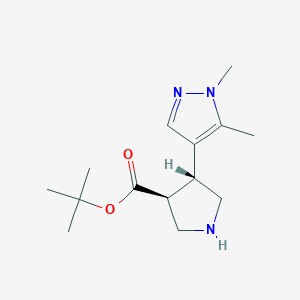
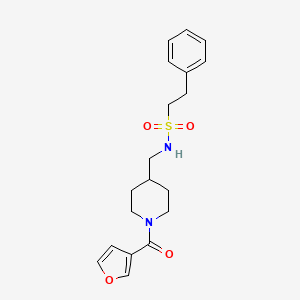
![1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2790541.png)

![6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2790545.png)
![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2790547.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2790552.png)
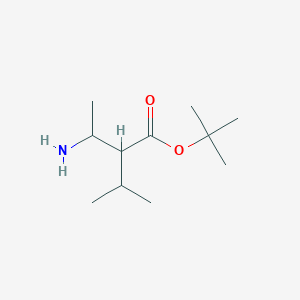
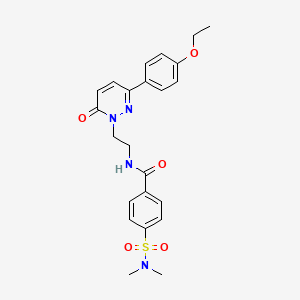
![2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2790555.png)